molecular formula C6H9NO4 B1210050 N-methyl-2-oxoglutaramic acid

N-methyl-2-oxoglutaramic acid

Cat. No. B1210050
M. Wt: 159.14 g/mol
InChI Key: MOIJYNHJLPUMNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-2-oxoglutaramic acid is a 2-oxo monocarboxylic acid. It derives from a 2-oxoglutaramic acid. It is a conjugate acid of a N-methyl-2-oxoglutaramate.

Scientific Research Applications

Role in Histone Demethylation

N-methyl-2-oxoglutaramic acid, as part of the 2-oxoglutarate (2OG) family, is significant in biological processes, including the demethylation of N-methylated lysine residues in histones. This process is critical for gene silencing and activation, contributing to various chromatin states (Hopkinson et al., 2010).

Inhibition of Histone Demethylases

Studies on the JMJD2 subfamily of histone demethylases have explored the inhibition mechanisms using 2OG analogs. Such inhibitors are selective for JMJD2 over other enzymes like hypoxia-inducible factor prolyl hydroxylase, with implications for cancer research (Rose et al., 2010).

Role in Obesity and Cancer

2-oxoglutarate (2OG)-dependent oxygenases, including those from the 2OG family like N-methyl-2-oxoglutaramic acid, play a significant role in cellular responses to hypoxia, obesity, cancer, and other diseases. They act on various substrates, including DNA and RNA (Aik et al., 2013).

Diverse Oxidative Reactions

2OG-dependent oxygenases catalyze a wide range of oxidative reactions in animals and plants, including hydroxylations and N-demethylations. Their roles span across transcriptional regulation, fatty acid metabolism, and secondary metabolite biosynthesis (Islam et al., 2018).

Influence on Cellular Responses to Hypoxia

Certain proteins in the 2OG oxygenase family, like ALKBH5, are directly regulated by hypoxia-inducible factors and contribute to cellular responses under low oxygen conditions. This underscores the relevance of 2OG derivatives in hypoxia research (Thalhammer et al., 2011).

Modulation of Enzyme Activity

Research has also been conducted on how 2OG derivatives modulate the activity of enzymes like aspartate/asparagine-β-hydroxylase. Subtle changes in these derivatives can significantly alter the balance between catalysis and inhibition, which is vital for understanding enzyme function and regulation (Brewitz et al., 2020).

Detection and Monitoring in Cells

Methods to visualize and monitor 2-oxoglutarate metabolism in cells have been developed, enabling the study of key metabolites like 2OG at the cellular level. Such techniques are crucial for understanding metabolic alterations in various conditions, including cancer (Zhang & Ye, 2014).

Broad Spectrum of Biological Functions

The 2OG-dependent oxygenases exhibit a broad spectrum of biological functions, ranging from gene expression regulation to hydroxylation of transcription factors. They are integral to understanding various biological processes and diseases (Chowdhury et al., 2014).

properties

Product Name

N-methyl-2-oxoglutaramic acid

Molecular Formula

C6H9NO4

Molecular Weight

159.14 g/mol

IUPAC Name

5-(methylamino)-2,5-dioxopentanoic acid

InChI

InChI=1S/C6H9NO4/c1-7-5(9)3-2-4(8)6(10)11/h2-3H2,1H3,(H,7,9)(H,10,11)

InChI Key

MOIJYNHJLPUMNX-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)CCC(=O)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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